![molecular formula C20H22N2O3 B4796086 methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)
methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs).
Wirkmechanismus
The mechanism of action of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the modulation of gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate leads to the accumulation of acetylated histones, which results in the activation of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects
methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its ability to selectively inhibit HDACs, which allows for the modulation of gene expression. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have low toxicity in animal models, making it a potential therapeutic agent. However, one of the limitations of using methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate include the development of more efficient synthesis methods to obtain higher yields of the compound. In addition, further studies are needed to investigate the potential use of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate as a therapeutic agent in several diseases, including cancer and neurodegenerative disorders. Future research should also focus on the identification of the specific HDAC isoforms that are inhibited by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate and their role in the regulation of gene expression. Finally, the development of more soluble formulations of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate could enhance its potential therapeutic use.
Conclusion
In conclusion, methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is a small molecule inhibitor that has gained significant attention in scientific research. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of HDACs, leading to the modulation of gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Future research on methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate should focus on the development of more efficient synthesis methods, the identification of specific HDAC isoforms that are inhibited by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, and the potential therapeutic use of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in several diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential use as a therapeutic agent in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 3-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVYWHQICIUJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[4-(pyrrolidin-1-ylmethyl)phenyl]carbonyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.